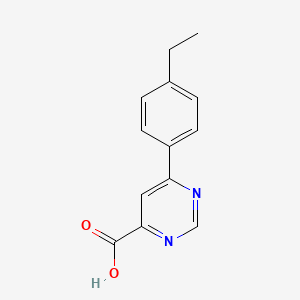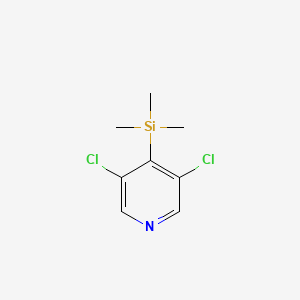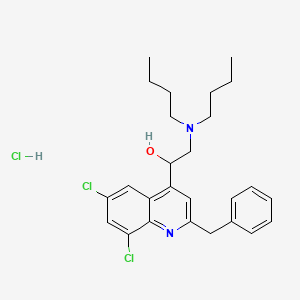
1-Methoxy-2-(2-phenylethenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-(2-phenylethenyl)-1H-indole is an organic compound with a complex structure that includes an indole core substituted with a methoxy group and a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(2-phenylethenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is then functionalized to introduce the methoxy group at the 1-position.
Formation of Phenylethenyl Group: The phenylethenyl group is introduced through a series of reactions, often involving the use of palladium-catalyzed coupling reactions such as the Mizoroki-Heck reaction.
Reaction Conditions: These reactions generally require specific conditions, including the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate. The reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2-(2-phenylethenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the phenylethenyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated phenylethenyl derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
1-Methoxy-2-(2-phenylethenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-(2-phenylethenyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-(2-phenylethenyl)benzene: Similar structure but lacks the indole core.
4-Methoxystilbene: Another related compound with a methoxy group and phenylethenyl group but different core structure.
Uniqueness: 1-Methoxy-2-(2-phenylethenyl)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
919119-87-2 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
1-methoxy-2-(2-phenylethenyl)indole |
InChI |
InChI=1S/C17H15NO/c1-19-18-16(12-11-14-7-3-2-4-8-14)13-15-9-5-6-10-17(15)18/h2-13H,1H3 |
Clé InChI |
OMAVTBJBWJEJDI-UHFFFAOYSA-N |
SMILES canonique |
CON1C2=CC=CC=C2C=C1C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)









